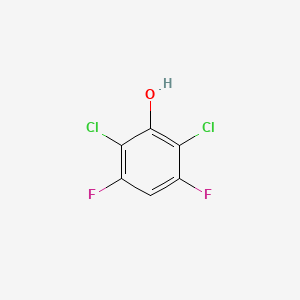

2,6-Dichloro-3,5-difluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2O/c7-4-2(9)1-3(10)5(8)6(4)11/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVUEUWRQAOTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382126 | |

| Record name | 2,6-dichloro-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63418-08-6 | |

| Record name | 2,6-dichloro-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63418-08-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,6-Dichloro-3,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2,6-Dichloro-3,5-difluorophenol. The information is compiled from various chemical databases and scientific literature, offering a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₂Cl₂F₂O. Its structure consists of a phenol ring substituted with two chlorine atoms and two fluorine atoms. These halogen substituents significantly influence the compound's physicochemical properties, including its acidity, reactivity, and solubility.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Cl₂F₂O | [1][2] |

| Molecular Weight | 198.98 g/mol | [1][2] |

| Melting Point | 47-50 °C | [2] |

| Boiling Point | 87 °C | [2] |

| Density | 1.655 g/cm³ | [2] |

| Refractive Index | 1.531 | [2] |

| XLogP3 | 2.8 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis

A known method for the synthesis of this compound involves the decarboxylation of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid.

Figure 1: Synthesis of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound

Principle: This protocol describes the synthesis of this compound via the decarboxylation of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid.

Materials:

-

3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid

-

Dimethylformamide (DMF)

-

Toluene

-

Water

-

Reaction flask

-

Heating mantle with temperature control

-

Stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Combine 50 g of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid and 10 ml of dimethylformamide in a reaction flask.

-

Heat the mixture with stirring.

-

Maintain the temperature between 105-130 °C to facilitate the evolution of carbon dioxide.

-

Continue the reaction at this temperature until the evolution of gas ceases, indicating the completion of the decarboxylation.

-

After completion, add 200 ml of toluene to the reaction mixture, followed by 80 ml of water, and stir thoroughly.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Purify the product by distillation to yield this compound. The expected boiling point of the product is 87-88 °C.[1]

Determination of pKa (Generalized Protocol)

Principle: The acidity (pKa) of a phenolic compound can be determined spectrophotometrically by measuring the absorbance of the compound in solutions of varying pH. The Henderson-Hasselbalch equation is then used to calculate the pKa.

Materials:

-

This compound

-

Buffer solutions of various known pH values (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of solutions by diluting a known volume of the stock solution into buffer solutions of different pH values.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range to identify the absorbance maxima for the protonated (HA) and deprotonated (A⁻) forms of the phenol.

-

At a fixed wavelength where the absorbance difference between the two forms is significant, measure the absorbance of each buffered solution.

-

Use the following equation to calculate the ratio of the deprotonated to protonated form: [A⁻]/[HA] = (A - AHA) / (AA⁻ - A) where A is the absorbance of the sample at a given pH, AHA is the absorbance of the fully protonated form, and AA⁻ is the absorbance of the fully deprotonated form.

-

Plot log([A⁻]/[HA]) against pH. The pKa is the pH at which log([A⁻]/[HA]) = 0.

Determination of Solubility (Generalized Gravimetric Method)

Principle: This method determines the solubility of a compound in a specific solvent by creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent and weighing the residue.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe and syringe filter (e.g., 0.45 µm)

-

Pre-weighed evaporation dish or vial

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any particulate matter.

-

Dispense the filtered supernatant into a pre-weighed evaporation dish.

-

Evaporate the solvent in a drying oven at a temperature that will not cause decomposition of the solute.

-

Dry the residue to a constant weight.

-

The solubility is calculated by dividing the mass of the dried solute by the volume of the supernatant taken.

Reactivity

The reactivity of this compound is governed by the interplay of the hydroxyl group and the electron-withdrawing halogen substituents on the aromatic ring.

-

Acidity: The phenolic proton is acidic due to the resonance stabilization of the resulting phenoxide anion. The presence of four electron-withdrawing halogen atoms (two chlorine and two fluorine) is expected to significantly increase the acidity (lower the pKa) of the phenolic proton compared to phenol itself.

-

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, the presence of four deactivating halogen substituents will likely make electrophilic substitution reactions on the aromatic ring challenging.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring, due to the halogen substituents, makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the halogens.

-

Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification.

Spectroscopic Data (Predicted)

While specific, high-resolution spectra for this compound are not widely published, predictions can be made based on its structure and data from similar compounds.

-

¹H NMR: A single peak would be expected for the aromatic proton, likely appearing as a multiplet due to coupling with the adjacent fluorine atoms. The chemical shift of the phenolic proton will be variable and depend on the solvent and concentration.

-

¹³C NMR: Six distinct signals are expected for the six carbon atoms of the aromatic ring. The chemical shifts will be influenced by the attached halogens and the hydroxyl group. Carbon-fluorine coupling will be observed.

-

¹⁹F NMR: Two distinct signals would be anticipated for the two non-equivalent fluorine atoms.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch (broad, ~3200-3600 cm⁻¹), C-O stretch (~1200 cm⁻¹), and C-X (C-Cl and C-F) stretches in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 198 (for the most abundant isotopes). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Fragmentation would likely involve the loss of CO, HCl, and HF.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a chemical compound like this compound.

Figure 2: General workflow for chemical characterization.

Safety Information

This compound is classified as an irritant.[1][2] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for detailed safety and handling information.

References

An In-Depth Technical Guide to 2,6-Dichloro-3,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloro-3,5-difluorophenol, a halogenated aromatic compound of interest in synthetic and medicinal chemistry. This document details its chemical identity, structural information, physicochemical properties, and a key synthetic protocol. While direct applications in drug development are not extensively documented in publicly available literature, its structural motifs are common in bioactive molecules, suggesting its potential as a valuable building block for the synthesis of novel chemical entities.

Chemical Identity and Structure

This compound is a substituted phenol containing two chlorine and two fluorine atoms on the benzene ring.

CAS Number: 63418-08-6[1]

Molecular Formula: C₆H₂Cl₂F₂O[1]

IUPAC Name: this compound[1]

Chemical Structure:

Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 198.98 g/mol | [1] |

| Melting Point | 47-50 °C | |

| Boiling Point | 87 °C | |

| Density | 1.655 g/cm³ | |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Exact Mass | 197.9450764 Da | [1] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the decarboxylation of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid.

Materials:

-

3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid

-

Dimethylformamide (DMF)

-

Toluene

-

Water

Procedure:

-

A mixture of 50 g of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid and 10 ml of dimethylformamide is prepared.[2]

-

The mixture is heated to a temperature range of 105-130 °C.[2]

-

The reaction is allowed to proceed at this temperature until the evolution of carbon dioxide ceases, indicating the completion of the decarboxylation.[2]

-

After the reaction is complete, 200 ml of toluene is added to the mixture, followed by 80 ml of water, and the mixture is stirred.[2]

-

The organic and aqueous phases are separated.[2]

-

The organic phase is dried and then distilled to yield the final product.[2]

Yield: 34 g of this compound.[2]

Workflow for the synthesis of this compound.

Applications in Drug Development

Safety and Handling

This compound is classified as an irritant and is corrosive. The following GHS hazard statements apply:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of chemical compounds. While a comprehensive set of spectra for this compound is not widely published, a vapor phase IR spectrum is available through public databases such as PubChem.[1] Researchers are advised to acquire their own analytical data (NMR, MS, IR) to confirm the identity and purity of any synthesized or purchased samples.

Conclusion

This compound is a readily synthesizable halogenated phenol with potential as a building block in the development of new chemical entities. Its distinct substitution pattern offers opportunities for chemists to explore novel molecular architectures. Further research into its reactivity and its application in the synthesis of biologically active molecules is warranted to fully elucidate its potential in drug discovery and development.

References

Physical and chemical properties of 2,6-Dichloro-3,5-difluorophenol.

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3,5-difluorophenol is a halogenated aromatic compound with potential applications in various fields of chemical synthesis and research. Its substituted phenolic structure suggests possible utility as a building block in the development of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of its known physical and chemical properties, synthesis, and safety information, compiled from available literature and database resources.

Physicochemical Properties

The properties of this compound are summarized below. Data is a combination of reported experimental values and computationally predicted values where experimental data was unavailable.

Identifiers and General Properties

| Property | Value | Source |

| CAS Number | 63418-08-6 | [1][2] |

| Molecular Formula | C₆H₂Cl₂F₂O | [1][2] |

| Molecular Weight | 198.98 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=C(C(=C(C(=C1F)Cl)O)Cl)F | [1] |

| InChI Key | RBVUEUWRQAOTDL-UHFFFAOYSA-N | [1] |

Experimental Physical Properties

| Property | Value | Source |

| Melting Point | 47-50 °C | [2] |

| Boiling Point | 87 °C | [2] |

| Density | 1.655 g/cm³ | [2] |

| Refractive Index | 1.531 | [2] |

| Flash Point | 80.9 °C | [2] |

Predicted Physical and Chemical Properties

| Property | Value | Source |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 20.2 Ų | [1][2] |

| pKa | Data not available | |

| Water Solubility | Data not available |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the decarboxylation of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid.[3]

Materials:

-

3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid (50 g)

-

Dimethylformamide (DMF) (10 ml)

-

Toluene (200 ml)

-

Water (80 ml)

Procedure:

-

A mixture of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid and dimethylformamide is prepared.

-

The mixture is heated to a temperature range of 105-130 °C, during which the evolution of carbon dioxide is observed.

-

The reaction is allowed to proceed at this temperature until completion.

-

After the reaction is complete, toluene and water are added to the mixture with stirring.

-

The organic and aqueous phases are separated.

-

The organic phase is dried and then distilled to yield the final product, this compound.

Yield: 34 g

Analytical Information

While specific analytical data for this compound is scarce, general methods for the analysis of similar halogenated phenols are applicable. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be crucial for structural confirmation and purity assessment.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): For purity determination and quantification.

Biological Activity

There is currently no specific information available in the searched scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Halogenated phenols as a class, however, are known to exhibit a range of biological activities, and the introduction of halogen atoms can significantly influence a molecule's properties.

Visualizations

As no specific signaling pathways involving this compound have been identified, the following diagram illustrates the workflow for its synthesis.

Caption: Synthesis workflow for this compound.

Safety Information

This compound is classified as an irritant and corrosive.[2] The following GHS hazard statements apply:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a halogenated phenol for which basic physicochemical data and a synthesis method are available. However, a significant gap exists in the literature regarding its detailed experimental characterization, particularly its pKa, solubility, and biological activity. Further research is required to elucidate these properties and to explore its potential applications in drug development and other scientific disciplines. The information provided in this guide serves as a foundational resource for researchers interested in this compound.

References

2,6-Dichloro-3,5-difluorophenol molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2,6-Dichloro-3,5-difluorophenol, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₆H₂Cl₂F₂O |

| Molecular Weight | 198.98 g/mol |

| CAS Number | 63418-08-6 |

| Boiling Point | 87-88 °C |

| Refractive Index (n²⁰/D) | 1.5310 |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound is through the decarboxylation of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid.

Materials:

-

3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid

-

Dimethylformamide (DMF)

-

Toluene

-

Water

-

Anhydrous sodium sulfate

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 50 g of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid and 10 ml of dimethylformamide.

-

Heat the mixture. The evolution of carbon dioxide will be observed between 105-130 °C.

-

Maintain the reaction at this temperature until the gas evolution ceases, indicating the completion of the reaction.

-

After cooling, add 200 ml of toluene to the reaction mixture, followed by 80 ml of water, and stir vigorously.

-

Transfer the mixture to a separatory funnel and allow the phases to separate.

-

Collect the organic phase and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Distill the organic phase to yield the final product. The product will distill at 87-88 °C.

Qualitative and Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound, adapted from established methods for halogenated phenols.[1][2][3]

Instrumentation and Columns:

-

Gas chromatograph with a mass spectrometer detector (GC-MS).

-

A low polarity silarylene phase capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm), is recommended for good separation of halogenated phenols.[3]

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like methanol or dichloromethane at a concentration of 1000 mg/L.[2]

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 100 µg/L.[4]

-

For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range.

GC-MS Parameters:

-

Injector Temperature: 275 °C[3]

-

Injection Mode: Splitless (1 minute)[3]

-

Oven Program:

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min[3]

-

Transfer Line Temperature: 300 °C[3]

-

MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. The selection of characteristic ions for this compound should be based on its mass spectrum.

Data Analysis:

-

Identify the peak corresponding to this compound in the chromatogram based on its retention time, which is determined by running a known standard.

-

Confirm the identity of the compound by comparing its mass spectrum with a reference spectrum.

-

Quantify the amount of the compound in the sample by constructing a calibration curve from the peak areas of the standards versus their known concentrations.

Workflow Visualization

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dichloro-3,5-difluorophenol

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-dichloro-3,5-difluorophenol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents predicted spectral data in a structured format, a detailed experimental protocol for the acquisition of such spectra, and a visual representation of the molecular structure with corresponding atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show a single resonance for the aromatic proton and a signal for the hydroxyl proton. The chemical shift of the hydroxyl proton can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.15 | Triplet of triplets (tt) | JH-F = 8.5 Hz, JH-F = 2.0 Hz |

| OH | 5.0 - 6.0 | Broad Singlet | - |

Note: The chemical shift of the hydroxyl proton is an estimate and can vary significantly. The multiplicity of H-4 is due to coupling with the two equivalent fluorine atoms at positions 3 and 5.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the unique carbon atoms in the molecule. The carbon signals are split by the neighboring fluorine atoms, leading to characteristic multiplicities.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 | 145.0 | Triplet (t) | JC-F ≈ 3 Hz |

| C-2, C-6 | 115.5 | Doublet of doublets (dd) | JC-F ≈ 15 Hz, JC-F ≈ 5 Hz |

| C-3, C-5 | 158.0 | Doublet (d) | JC-F ≈ 250 Hz |

| C-4 | 105.0 | Triplet (t) | JC-F ≈ 25 Hz |

Note: Coupling constants are approximate values and can be influenced by the solvent and other experimental conditions.

Experimental Protocol for NMR Analysis of Halogenated Phenols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of halogenated phenols such as this compound.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[1] For compounds with limited solubility in CDCl₃, deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[2]

-

Sample Concentration : For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-100 mg is recommended.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] Some deuterated solvents are available with TMS already added.

-

Sample Filtration : To remove any particulate matter, the final solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition

-

Spectrometer : A high-field NMR spectrometer (400 MHz or higher is recommended) will provide better signal dispersion and resolution, which is particularly important for analyzing complex coupling patterns.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment is typically used.

-

Spectral Width : A spectral width of -2 to 12 ppm is generally sufficient for most organic compounds.

-

Acquisition Time : An acquisition time of 2-4 seconds is standard.

-

Relaxation Delay : A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

-

Number of Scans : For a moderately concentrated sample, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30 or similar) is typically used to simplify the spectrum to single lines for each carbon.

-

Spectral Width : A spectral width of 0 to 200 ppm will cover the chemical shift range for most organic molecules.[3]

-

Acquisition Time : An acquisition time of 1-2 seconds is common.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

Phasing and Baseline Correction : The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline should be corrected to be flat and free of distortion.

-

Chemical Shift Referencing : The spectrum is calibrated by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

-

Integration and Peak Picking : For ¹H NMR, the relative integrals of the signals are determined to establish the proton ratios. For both ¹H and ¹³C spectra, the precise chemical shifts of the peaks are identified.

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system used for the assignment of the NMR signals.

Caption: Chemical structure of this compound.

The provided data and protocols offer a foundational understanding for the NMR analysis of this compound, aiding in its identification and characterization in various scientific applications.

References

- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. NMR Solvents [sigmaaldrich.com]

- 3. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of 2,6-Dichloro-3,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2,6-dichloro-3,5-difluorophenol. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed prediction of its IR absorption bands. This prediction is based on the known absorption frequencies of its constituent functional groups and data from structurally analogous compounds. This document also outlines a detailed experimental protocol for acquiring an IR spectrum of a solid sample and includes visualizations to aid in understanding the analytical workflow and spectral correlations.

Predicted Infrared Spectrum Data

The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its various functional groups. The predicted quantitative data, including wavenumber, intensity, and vibrational mode assignment, are summarized in Table 1. These predictions are derived from established correlation tables and spectral data of similar halogenated and substituted phenols.

Table 1: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (intermolecular hydrogen bonding) |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch |

| 1600 - 1585 | Medium | Aromatic C=C ring stretch |

| 1500 - 1400 | Medium to Strong | Aromatic C=C ring stretch |

| 1300 - 1200 | Strong | C-O stretch |

| 1250 - 1100 | Strong | C-F stretch |

| 850 - 550 | Medium to Strong | C-Cl stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Interpretation of the Predicted Spectrum

The predicted IR spectrum of this compound is characterized by several key absorption regions:

-

O-H Stretching: A prominent, broad absorption band is expected between 3550 and 3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the phenolic hydroxyl groups.

-

Aromatic C-H Stretching: Weaker absorptions are anticipated in the 3100 to 3000 cm⁻¹ region, which are characteristic of the stretching vibrations of the C-H bond on the aromatic ring.[1][2]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected to produce medium to strong absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[1][2]

-

C-O Stretching: A strong band corresponding to the stretching of the C-O bond of the phenolic group is predicted to appear in the 1300-1200 cm⁻¹ range.

-

C-F Stretching: Strong absorptions due to the C-F stretching vibrations are expected in the 1250-1100 cm⁻¹ region. The high electronegativity of fluorine results in a strong dipole moment change during vibration, leading to intense IR bands.

-

C-Cl Stretching: The C-Cl stretching vibrations are predicted to give rise to medium to strong bands in the 850-550 cm⁻¹ range.[3]

-

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are attributed to the out-of-plane bending of the aromatic C-H bond. The exact position of these bands can be indicative of the substitution pattern on the benzene ring.[1][2]

Experimental Protocol for IR Spectrum Acquisition

The following is a detailed methodology for obtaining the infrared spectrum of a solid sample such as this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

3.1. Materials and Equipment

-

This compound sample

-

Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

3.2. Sample Preparation

-

Ensure the ATR crystal surface is clean. Clean the crystal by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the environment.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

3.3. Data Acquisition

-

Set the parameters for the FTIR measurement. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (to improve signal-to-noise ratio)

-

-

Initiate the sample scan.

-

Once the scan is complete, the instrument software will automatically perform the background subtraction and display the resulting infrared spectrum.

3.4. Post-Measurement

-

Raise the press arm and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

-

Clean the ATR crystal thoroughly with a solvent-dampened lint-free wipe to ensure no sample residue remains.

-

Process and analyze the acquired spectrum using the instrument's software. This may include peak picking, baseline correction, and annotation.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the IR spectrum of a solid sample.

Caption: Figure 1: Experimental Workflow for IR Spectrum Analysis.

4.2. Correlation of Functional Groups to IR Peaks

This diagram illustrates the logical relationship between the functional groups present in this compound and their corresponding predicted absorption regions in the infrared spectrum.

Caption: Figure 2: Correlation of Functional Groups to IR Absorption Regions.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 2,6-Dichloro-3,5-difluorophenol

This technical guide provides a detailed analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation pattern of 2,6-dichloro-3,5-difluorophenol. Due to the limited availability of direct experimental data for this specific compound in public literature, the fragmentation pathway and corresponding mass spectrum are predicted based on established principles of mass spectrometry for halogenated and phenolic compounds. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound under electron ionization is expected to be characterized by a distinct molecular ion peak with a notable isotopic pattern due to the presence of two chlorine atoms. The subsequent fragmentation is predicted to involve the loss of halogen atoms (Cl), hydrogen halides (HCl), and carbon monoxide (CO), which are characteristic fragmentation pathways for halogenated phenols.

| m/z (Mass-to-Charge Ratio) | Proposed Ionic Structure/Formula | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 198/200/202 | [C₆H₂Cl₂F₂O]⁺ | Molecular Ion (M⁺) | High |

| 163/165 | [C₆H₂ClF₂O]⁺ | M⁺ - Cl | Medium |

| 162/164 | [C₆H₃ClF₂O]⁺ | M⁺ - HCl | Medium |

| 135/137 | [C₅H₂ClF₂]⁺ | [M-Cl]⁺ - CO | Low |

| 134/136 | [C₅HClF₂]⁺ | [M-HCl]⁺ - CO | Low |

| 99 | [C₅H₂F₂]⁺ | [M-2Cl]⁺ - CO | Low |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule, forming a molecular ion at m/z 198 (with isotopic peaks at m/z 200 and 202 due to the two chlorine atoms). The primary fragmentation pathways are anticipated to be the loss of a chlorine radical (•Cl) or a molecule of hydrogen chloride (HCl). Subsequent fragmentation of these primary product ions likely involves the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation of phenolic compounds that often leads to the formation of a more stable five-membered ring structure. Further fragmentation may involve the loss of the second chlorine atom.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a suitable technique for volatile and semi-volatile compounds.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a high-purity solvent such as methanol or dichloromethane to prepare a stock solution of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent to the desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Sample Extraction (for complex matrices): For samples such as soil, water, or biological tissues, a suitable extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering matrix components. The final extract should be dissolved in a GC-compatible solvent.

Gas Chromatography (GC) Conditions

-

GC System: A modern gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of halogenated phenols.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at a rate of 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Injection Mode: Splitless injection at 250°C with an injection volume of 1 µL.

Mass Spectrometry (MS) Conditions

-

MS System: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 50 to 350.

-

Data Acquisition: Full scan mode for qualitative analysis and identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis, monitoring the characteristic ions (e.g., m/z 198, 200, 163, 165).

The logical workflow for this experimental protocol is illustrated in the diagram below.

Solubility of 2,6-Dichloro-3,5-difluorophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dichloro-3,5-difluorophenol in organic solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature, this document focuses on providing detailed experimental protocols for determining solubility and a theoretical framework for predicting solubility using Hansen Solubility Parameters (HSP). This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to assess the solubility of this compound for a variety of applications, from reaction chemistry to formulation development.

Introduction

This compound is a halogenated aromatic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in different organic solvents is a critical parameter for its effective use in synthesis, purification, formulation, and biological studies. This guide outlines the standard methodologies for the experimental determination of its solubility and provides a theoretical basis for solubility prediction.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general solubility behavior.

| Property | Value |

| Molecular Formula | C₆H₂Cl₂F₂O |

| Molecular Weight | 198.98 g/mol |

| Melting Point | 47-50 °C |

| Boiling Point | 210.2 °C at 760 mmHg |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

Data sourced from publicly available chemical databases.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the scientific literature. The following table is provided as a template for researchers to populate with experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| Acetonitrile | ||||

| Toluene | ||||

| n-Hexane | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method . This protocol is considered the gold standard for its reliability and reproducibility.

The Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical technique.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV/Vis spectrophotometer, HPLC, GC)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical method to determine the concentration of this compound.

Analytical Quantification Methods

Several analytical techniques can be employed to determine the concentration of the dissolved solute.

-

Gravimetric Analysis: A known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is simple but can be less accurate for solvents with high boiling points or for compounds that are not thermally stable.

-

UV/Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve. This method is rapid and widely available.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in solution. A calibration curve of peak area versus concentration is required.

-

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be used for quantification. Similar to HPLC, a calibration curve is necessary.

Figure 1. Experimental workflow for the shake-flask solubility determination method.

Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)

In the absence of experimental data, the principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP). HSP theory separates the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher likelihood of solubility. The HSP for this compound are not currently available in the literature and would need to be determined experimentally. However, by knowing the HSP of common organic solvents (Table 3), researchers can select a range of solvents for experimental solubility determination.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Data compiled from various sources. Values can vary slightly depending on the source and determination method.

Figure 2. Logical relationship for predicting solubility using Hansen Solubility Parameters.

Potential Biological Relevance of Halogenated Phenols

While specific signaling pathways involving this compound are not well-documented, halogenated phenols as a class are known to interact with biological systems. Their lipophilicity allows them to partition into cell membranes, and the phenolic hydroxyl group can participate in hydrogen bonding and acid-base chemistry. These interactions can lead to various biological effects, including disruption of cellular processes and potential toxicity. The study of their solubility is therefore crucial for understanding their bioavailability and potential biological impact.

Figure 3. Potential interactions of halogenated phenols in biological systems.

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. While quantitative solubility data remains to be systematically reported, the detailed experimental protocols and the theoretical framework of Hansen Solubility Parameters provided herein offer a robust approach to understanding and determining the solubility of this compound in various organic solvents. Accurate solubility data is paramount for the successful application of this compound in scientific and industrial research and development.

Technical Guide: Physicochemical Properties of 2,6-Dichloro-3,5-difluorophenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dichloro-3,5-difluorophenol is a halogenated aromatic compound of significant interest in synthetic chemistry and drug discovery. Its unique substitution pattern imparts specific chemical properties that are crucial for its application as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a concise technical overview of the experimentally determined melting and boiling points of this compound, details the standard methodologies for these measurements, and outlines a general workflow for the characterization of such a novel chemical entity.

Physicochemical Data

The key physical properties of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various solvents and reaction conditions, as well as for its purification and handling.

| Property | Value | Conditions |

| Melting Point | 47-50°C | Not Specified |

| Boiling Point | 210.2°C | at 760 mmHg |

| 87°C | Pressure not specified |

Experimental Protocols

The determination of melting and boiling points are fundamental experiments for the characterization and purity assessment of a chemical compound. The following sections detail the standard protocols for these measurements.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. A narrow melting range is often indicative of high purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into the sealed end of a glass capillary tube to a height of 2-3 mm.[1][2] The sample should be tightly packed by tapping the tube or dropping it through a longer glass tube.[1][2]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[1]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).

Boiling Point Determination (Microscale/Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (one end sealed)

-

Mineral oil or other suitable heating bath liquid

-

Clamps and stand

Procedure:

-

Sample Preparation: A few milliliters of this compound are placed into a small test tube.[3] A capillary tube, sealed at one end, is inverted and placed into the liquid (open end down).[4]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube or an oil bath, making sure the heating liquid level is above the sample level.[4][5]

-

Heating: The apparatus is heated gently and steadily.[5] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation and Recording: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[4] At this point, the heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4][5] This temperature corresponds to the point where the external pressure equals the vapor pressure of the liquid. The atmospheric pressure should also be recorded.

Compound Characterization Workflow

The determination of melting and boiling points is an initial step in a broader workflow for the characterization of a novel or synthesized chemical compound. The following diagram illustrates a logical progression of experiments to fully elucidate the structure and purity of a compound like this compound.

Caption: Workflow for the characterization of a synthesized chemical compound.

References

Potential Biological Activity of 2,6-Dichloro-3,5-difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2,6-dichloro-3,5-difluorophenol is limited in publicly available literature. This guide provides an in-depth analysis based on available safety data, studies of structurally related compounds, and the general properties of halogenated phenols to infer potential biological activities and guide future research.

Executive Summary

This compound is a halogenated aromatic compound with currently uncharacterized specific biological activities in the context of therapeutic potential. However, preliminary hazard assessments indicate it is biologically active, causing skin, eye, and respiratory irritation. Analysis of structurally similar compounds, particularly those with a dichlorinated and difluorinated phenyl ring, suggests potential for this molecule to serve as a scaffold in drug discovery. Notably, derivatives of the closely related 2,6-dichloro-3,5-dimethoxyphenyl moiety have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptor (FGFR), a key target in oncology. Furthermore, the broader class of halogenated phenols is known for antimicrobial and enzyme-inhibiting properties. This whitepaper will synthesize the available information to provide a comprehensive overview of the potential biological landscape of this compound and to propose avenues for future investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂F₂O | PubChem[1] |

| Molecular Weight | 198.98 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 63418-08-6 | PubChem[1][2] |

| SMILES | C1=C(C(=C(C(=C1F)Cl)O)Cl)F | PubChem[1] |

Known Biological Effects (Hazard Profile)

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Description | Classification |

| H315 | Causes skin irritation | Warning Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |

Source: PubChem[1]

These findings indicate that this compound is capable of interacting with biological tissues, warranting careful handling and suggesting a potential for more specific biological interactions under controlled conditions.

Potential as a Scaffold for FGFR Inhibitors

Research into derivatives of the structurally related 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole moiety has revealed potent inhibitors of Fibroblast Growth Factor Receptor (FGFR).[3][4] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis.[3] Their overactivation is implicated in various cancers, making them an attractive therapeutic target.[3][4]

The study identified that the 2,6-dichloro-3,5-dimethoxyphenyl group was a key structural feature for potent FGFR1 inhibition.[3] Given the structural similarity, it is plausible that this compound could serve as a starting point or a core fragment for the design of novel FGFR inhibitors. The replacement of methoxy groups with fluorine atoms would alter the electronic and steric properties, which could modulate binding affinity and selectivity for different FGFR isoforms.

Table 3: Biological Activity of a Lead Compound Containing the 2,6-dichloro-3,5-dimethoxyphenyl Moiety

| Compound | Target | Activity (IC₅₀) |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (13a) | FGFR1 | 30.2 nM |

Source: Molecules (2016)[3]

Proposed Signaling Pathway for Investigation

The potential interaction of this compound-based compounds with FGFR suggests a focus on the FGFR signaling pathway. A simplified representation of this pathway is provided below.

Caption: Simplified FGFR signaling pathway and potential point of inhibition.

General Biological Activities of Halogenated Phenols

The broader class of halogenated phenols is known for a range of biological activities, primarily antimicrobial and enzyme inhibition.[5]

Antimicrobial Activity

Halogenated phenols can inhibit the growth of various microorganisms, including bacteria and fungi.[5] The general mechanism of action is believed to involve the disruption of microbial cell membranes and the denaturation of essential proteins.[5] The position and nature of the halogen substituents significantly influence the potency and spectrum of this activity.[5]

Table 4: Examples of Antimicrobial Activity in Halogenated Phenols

| Compound | Test Organism | Effect |

| 2,4-Dichlorophenol | Escherichia coli | Growth significantly affected at 12-24 µg/mL |

| 2,4,6-Triiodophenol | Staphylococcus aureus | MIC of 5 µg/mL (biofilm inhibition) |

| 2,4-Difluorophenol | Pseudomonas aeruginosa PAO1 | Activity against the type III secretion system noted |

Source: Benchchem[5]

While no specific data exists for this compound, its structure suggests that antimicrobial screening would be a worthwhile area of investigation.

Enzyme Inhibition and Other Mechanisms

Chlorinated phenols have been shown to act as uncouplers of oxidative phosphorylation in vitro.[6] This process disrupts the production of ATP, the primary energy currency of the cell, by preventing the incorporation of inorganic phosphate without affecting the electron transport chain.[6] This depletion of ATP can lead to cell death and is a potential mechanism for broad-spectrum toxicity and antimicrobial effects.

Experimental Protocols for Future Research

To elucidate the biological activity of this compound, a systematic experimental approach is required. The following protocols are suggested based on the potential activities identified.

Proposed Experimental Workflow

Caption: Proposed workflow for evaluating biological activity.

Kinase Inhibition Assay (Example Protocol for FGFR)

This protocol is adapted from methodologies used for similar kinase inhibitors.

-

Objective: To determine the in vitro inhibitory activity of this compound against FGFR1 kinase.

-

Materials:

-

Recombinant human FGFR1 kinase domain.

-

Poly(Glu, Tyr) 4:1 as a generic substrate.

-

ATP (Adenosine Triphosphate), radiolabeled or with a suitable detection system (e.g., ADP-Glo™ Kinase Assay).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Test compound (this compound) dissolved in DMSO.

-

96-well or 384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

-

To each well of the assay plate, add the kinase, the substrate, and the test compound dilution (or DMSO for control).

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction using a suitable stop solution (e.g., EDTA).

-

Quantify the kinase activity. For radiometric assays, this involves measuring the incorporation of ³²P into the substrate. For luminescence-based assays like ADP-Glo™, this involves measuring the amount of ADP produced.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Directions

While direct biological data for this compound is scarce, a review of its hazard profile and the activities of structurally related compounds provides a strong rationale for further investigation. The key takeaways are:

-

The compound is biologically active, as evidenced by its irritant properties.

-

The 2,6-dichloro-3,5-dihalophenol scaffold is a promising starting point for the development of FGFR inhibitors, a clinically relevant target in oncology.

-

There is a high potential for antimicrobial activity, consistent with the properties of other halogenated phenols.

Future research should focus on a systematic screening of this compound against a panel of cancer cell lines (particularly those with known FGFR aberrations) and a diverse range of microbial strains. Positive hits should be followed by detailed mechanistic studies and structure-activity relationship (SAR) exploration to optimize potency and selectivity. The information presented in this guide provides a foundational framework for initiating such a research program.

References

- 1. This compound | C6H2Cl2F2O | CID 2782507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2,6-Dichlorophenol | C6H4Cl2O | CID 6899 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2,6-Dichloro-3,5-difluorophenol: Synthesis, Properties, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3,5-difluorophenol is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts distinct physicochemical properties that make it an attractive building block for the development of novel bioactive molecules. This technical guide provides a comprehensive review of the current research surrounding this compound, including its synthesis, physicochemical characteristics, and, by extension, its potential role in drug discovery, drawing insights from closely related analogues. While direct biological data on this specific phenol is limited, the extensive research on structurally similar compounds, particularly in the realm of kinase inhibition, offers a compelling rationale for its further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key computed and experimental data.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂F₂O | PubChem[1] |

| Molecular Weight | 198.98 g/mol | PubChem[1] |

| CAS Number | 63418-08-6 | Echemi[2] |

| Appearance | Solid (predicted) | --- |

| Melting Point | 47-50 °C | Echemi[2] |

| Boiling Point | 87 °C | Echemi[2] |

| Density | 1.655 g/cm³ | Echemi[2] |

| Refractive Index | 1.531 | PrepChem.com[3] |

| XLogP3 | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Echemi |

| Hydrogen Bond Acceptor Count | 3 | Echemi |

Synthesis of this compound

The synthesis of this compound has been described via the decarboxylation of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid.

Experimental Protocol

Starting Material: 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid

Reagents: Dimethylformamide (DMF), Toluene, Water

Procedure: [3]

-

A mixture of 50 g of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid and 10 ml of dimethylformamide is prepared in a suitable reaction vessel.

-

The mixture is heated, leading to the evolution of carbon dioxide at a temperature range of 105-130 °C.

-

The reaction is allowed to proceed at this temperature until the evolution of gas ceases, indicating the completion of the decarboxylation.

-

After completion, 200 ml of toluene is added to the reaction mixture, followed by 80 ml of water, and the mixture is stirred.

-

The organic and aqueous phases are separated.

-

The organic phase is dried over a suitable drying agent.

-

The dried organic phase is then distilled to yield the final product.

Yield: 34 g of this compound.[3]

Synthesis workflow for this compound.

Potential Applications in Drug Discovery: Insights from a Structurally Related FGFR Inhibitor

Case Study: 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as FGFR Inhibitors

A study focused on the design, synthesis, and biological evaluation of a series of 1H-indazole derivatives bearing the 2,6-dichloro-3,5-dimethoxyphenyl group identified them as potent inhibitors of FGFR1.[4]

The synthesis of the key intermediate, 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a critical step.[4]

Starting Material: 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Reagents: N-Chlorosuccinimide (NCS), Dimethylformamide (DMF)

Procedure: [4]

-

To a solution of 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in DMF, NCS is added.

-

The mixture is stirred at 90 °C for 2 hours.

-

The reaction is then cooled to room temperature and quenched with distilled water.

-

The resulting solid product is filtered, washed with water, and dried.

The synthesized compounds in the aforementioned study were subjected to a series of biological assays to determine their inhibitory activity against FGFR.

General workflow for the biological evaluation of FGFR inhibitors.

Quantitative Data from FGFR Inhibitor Study

The following table summarizes the in vitro FGFR1 inhibitory activity of selected 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives from the study.[4]

| Compound | R-Group | FGFR1 IC₅₀ (nM) |

| 10a | N-phenyl-carboxamide | Potent (exact value not specified in abstract) |

| 13a | N-(3-(4-methylpiperazin-1-yl)phenyl)-carboxamide | 30.2 |

This data highlights the potent inhibitory activity achieved with the 2,6-dichloro-3,5-dimethoxyphenyl scaffold, suggesting that derivatives of this compound could exhibit similar or enhanced biological activities. The fluorine atoms in the target compound, in place of the methoxy groups, could offer advantages in terms of metabolic stability and binding interactions.

Hypothetical FGFR Signaling Pathway Inhibition

The development of inhibitors targeting FGFR is a promising strategy in cancer therapy, as aberrant FGFR signaling is implicated in various malignancies.[4] These inhibitors typically act by blocking the ATP binding site of the kinase domain, thereby preventing downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Hypothetical inhibition of the FGFR signaling pathway.

Conclusion and Future Directions

This compound is a readily synthesizable halogenated phenol with physicochemical properties that make it a promising scaffold for medicinal chemistry. Although direct biological data for this compound is scarce, the potent anti-cancer activity of its close structural analog, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole, as an FGFR inhibitor, provides a strong rationale for its further investigation.

Future research should focus on the synthesis of a library of compounds derived from this compound and their systematic evaluation in a panel of kinase assays, including FGFR. Furthermore, exploring its potential in other therapeutic areas where halogenated phenols have shown activity, such as antimicrobial and anti-inflammatory applications, would be a valuable endeavor. The detailed experimental protocols and quantitative data presented in this guide, drawn from existing literature on related compounds, provide a solid foundation for researchers, scientists, and drug development professionals to unlock the full potential of this compound in the quest for novel therapeutics.

References

- 1. This compound | C6H2Cl2F2O | CID 2782507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. prepchem.com [prepchem.com]

- 4. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Profile of the Hydroxyl Group in 2,6-Dichloro-3,5-difluorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 2,6-dichloro-3,5-difluorophenol, a highly substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of four halogen substituents on the phenolic ring significantly influences the acidity and nucleophilicity of the hydroxyl group, as well as the overall reactivity of the molecule. This document outlines the key physicochemical properties, predicted reactivity, and generalized experimental protocols for the transformation of the hydroxyl moiety.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in chemical reactions and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂F₂O | PubChem[1] |

| Molecular Weight | 198.98 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid | Echemi[2] |

| Melting Point | 47-50 °C | Echemi[2] |

| Boiling Point | 87 °C | Echemi[2] |

| CAS Number | 63418-08-6 | PubChem[1] |

Reactivity of the Hydroxyl Group

The reactivity of the hydroxyl group in this compound is dictated by a combination of electronic and steric effects imparted by the four halogen substituents.

Acidity and pKa

This increased acidity facilitates the deprotonation of the hydroxyl group under relatively mild basic conditions to form the corresponding phenoxide, which is a key intermediate in many reactions involving the hydroxyl group.

O-Alkylation (Williamson Ether Synthesis)

The formation of an ether linkage via O-alkylation is a common transformation for phenols. In the case of this compound, the reaction is expected to proceed via a Williamson ether synthesis, where the corresponding phenoxide acts as a nucleophile.

However, the two chlorine atoms ortho to the hydroxyl group introduce significant steric hindrance, which can impede the approach of the alkylating agent. This steric hindrance may necessitate the use of more reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and more forcing reaction conditions, such as higher temperatures and the use of aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Experimental Workflow for O-Alkylation: